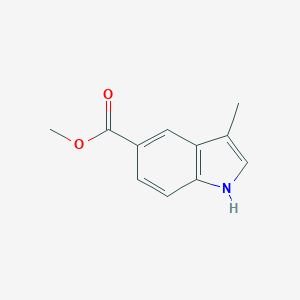









|
REACTION_CXSMILES
|
[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([O:14][CH3:15])=[O:13])[CH:10]=2)[NH:5][CH:4]=1)=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CN(C=O)C.C(OCC)(=O)C>[CH3:1][C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([O:14][CH3:15])=[O:13])[CH:10]=2)[NH:5][CH:4]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
893 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CNC2=CC=C(C=C12)C(=O)OC
|
|
Name
|
|
|
Quantity
|
125 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
p-toluenesulfonyl hydrazide
|
|
Quantity
|
982 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product is dissolved in THF (40 mL)
|
|
Type
|
ADDITION
|
|
Details
|
NaBH3 CN (1.1 g, 17.6 mmol) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution has been heated for 8 h at 75° C
|
|
Duration
|
8 h
|
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture was diluted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with a solution of 0.5 N HCl
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated solution of NaHCO3 and brine, dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography (Hexane/AcOEt, from 0 to 30%)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CNC2=CC=C(C=C12)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.6 mmol | |
| AMOUNT: MASS | 500 mg | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |